molecular formula C8H17NO2 B15305206 Methyl 2-amino-2-methylhexanoate

Methyl 2-amino-2-methylhexanoate

Cat. No.: B15305206
M. Wt: 159.23 g/mol
InChI Key: IGTOVLOSICUPPH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methylhexanoate is a branched-chain amino ester characterized by a hexanoate backbone with a methyl group and an amino group at the second carbon position. The presence of both ester and amino functional groups imparts reactivity suitable for further chemical modifications, such as peptide coupling or salt formation .

Properties

IUPAC Name

methyl 2-amino-2-methylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-5-6-8(2,9)7(10)11-3/h4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTOVLOSICUPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-methylhexanoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methylhexanoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as the esterification of 2-amino-2-methylhexanoic acid with methanol, followed by purification through distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 2-amino-2-methylhexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

(a) Methyl 2-Amino-2-Phenylhexanoate
  • Structure : Substitution of the methyl group with a phenyl ring at the second carbon.
  • Molecular Formula: C₁₃H₁₉NO₂; Molar Mass: 221.3 g/mol .
  • Properties :
    • Density: 1.039 g/cm³ (predicted)
    • Boiling Point: 306.6°C (predicted)
    • pKa: 6.98 (predicted), indicating moderate basicity .
  • Applications : Used in chiral synthesis due to its stereochemical configuration (e.g., (2S)-enantiomer) .
(b) Methyl 2-Aminobutanoate Hydrochloride
  • Structure: Shorter carbon chain (butanoate backbone) with an amino group at the second carbon.
  • Molecular Formula: C₅H₁₂ClNO₂; Molar Mass: 153.6 g/mol .
  • Properties : Higher water solubility due to the hydrochloride salt form.
  • Applications : Intermediate in peptide synthesis and pharmaceutical formulations .
(c) Methylhexaneamine Carbonate
  • Structure: Contains a carbonate group instead of an ester, with a 4-methylhexanone backbone.
  • Therapeutic Function : Acts as a nasal decongestant .
  • Synthesis: Derived from 4-methylhexanone-2 oxime via reaction with hydroxylamine .
(d) Methyl 2-Hexynoate
  • Structure: Alkyne-functionalized ester (hexynoate backbone).
  • Molecular Formula : C₇H₁₀O₂; CAS : 18937-79-6 .
  • Hazards : Requires strict handling protocols (e.g., chemical-resistant gloves, respiratory protection) due to reactivity .

Physical and Chemical Properties Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Boiling Point (°C) Density (g/cm³) Applications
Methyl 2-amino-2-methylhexanoate* C₈H₁₇NO₂ 159.2 (estimated) Amino, ester, methyl ~300 (predicted) ~1.0 (predicted) Pharmaceutical intermediates
Methyl 2-amino-2-phenylhexanoate C₁₃H₁₉NO₂ 221.3 Amino, ester, phenyl 306.6 (predicted) 1.039 Chiral synthesis
Methyl 2-aminobutanoate HCl C₅H₁₂ClNO₂ 153.6 Amino, ester, hydrochloride N/A N/A Peptide synthesis
Methylhexaneamine carbonate C₈H₁₇NO₃ 199.2 Carbonate, methylhexane Decomposes at 172°C N/A Nasal decongestant
Methyl 2-hexynoate C₇H₁₀O₂ 126.2 Alkyne, ester N/A N/A Reactive intermediate

*Hypothetical data inferred from analogs.

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